molecular formula C30H23ClN4O3S B307450 1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl methyl ether

1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl methyl ether

Cat. No.: B307450
M. Wt: 555 g/mol
InChI Key: IMCXXSDGTUZRHF-UHFFFAOYSA-N
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Description

1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl methyl ether is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl methyl ether involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazino-Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazino-benzoxazepine core.

    Introduction of the 2-Chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution reaction where the 2-chlorobenzylsulfanyl group is introduced.

    Attachment of the 2-Methoxynaphthalen-1-yl Group: This step involves the coupling reaction to attach the 2-methoxynaphthalen-1-yl group to the core structure.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl methyl ether can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and naphthyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl methyl ether has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl methyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-{7-acetyl-3-[(2-chlorobenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}-2-naphthyl methyl ether can be compared with other similar compounds, such as:

    1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-methoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}methanol: Similar structure but with a methanol group instead of an ethanone group.

    1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-methoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}propane: Similar structure but with a propane group instead of an ethanone group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C30H23ClN4O3S

Molecular Weight

555 g/mol

IUPAC Name

1-[3-[(2-chlorophenyl)methylsulfanyl]-6-(2-methoxynaphthalen-1-yl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]ethanone

InChI

InChI=1S/C30H23ClN4O3S/c1-18(36)35-24-14-8-6-12-22(24)27-28(32-30(34-33-27)39-17-20-10-4-7-13-23(20)31)38-29(35)26-21-11-5-3-9-19(21)15-16-25(26)37-2/h3-16,29H,17H2,1-2H3

InChI Key

IMCXXSDGTUZRHF-UHFFFAOYSA-N

SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC4=CC=CC=C4Cl)C5=C(C=CC6=CC=CC=C65)OC

Canonical SMILES

CC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SCC4=CC=CC=C4Cl)C5=C(C=CC6=CC=CC=C65)OC

Origin of Product

United States

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